7-Hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
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Overview
Description
7-Hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[63002,6]undeca-1(8),2(6),4,9-tetraene is a complex organic compound featuring a unique structure that includes boron, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene typically involves multiple steps, including the formation of the core tricyclic structure followed by the introduction of boron-containing groups. Common synthetic routes include:
Suzuki-Miyaura Coupling Reaction: This palladium-catalyzed cross-coupling reaction is often used to introduce boron-containing groups to the core structure.
Borylation Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to maximize yield and purity. This may include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Automated Synthesis: Utilizing automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7-Hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen and sulfur atoms can be reduced under appropriate conditions.
Substitution: The boron-containing groups can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Derivatives: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
7-Hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene has several scientific research applications, including:
Organic Semiconductors: Used as a building block in the synthesis of organic semiconductors for electronic devices.
Photovoltaic Devices: Employed in the development of materials for solar cells and other photovoltaic applications.
Biological Research:
Material Science: Utilized in the creation of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene involves its interaction with molecular targets through its boron, sulfur, and nitrogen atoms. These interactions can influence electronic properties, making it useful in electronic and photovoltaic applications. The compound can participate in electron transfer processes, which are crucial for its function in organic semiconductors and photovoltaic devices .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
- 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexylfluorene
- 2,2’-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Uniqueness
7-Hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is unique due to its tricyclic structure and the presence of both boron and sulfur atoms, which provide distinct electronic properties. This makes it particularly valuable in the development of advanced materials for electronic and photovoltaic applications.
Properties
Molecular Formula |
C26H39B2NO4S2 |
---|---|
Molecular Weight |
515.4 g/mol |
IUPAC Name |
7-hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene |
InChI |
InChI=1S/C26H39B2NO4S2/c1-10-11-12-13-14-29-17-15-19(27-30-23(2,3)24(4,5)31-27)34-21(17)22-18(29)16-20(35-22)28-32-25(6,7)26(8,9)33-28/h15-16H,10-14H2,1-9H3 |
InChI Key |
WRUGPOXHDAJTMZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C4=C(N3CCCCCC)C=C(S4)B5OC(C(O5)(C)C)(C)C |
Origin of Product |
United States |
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